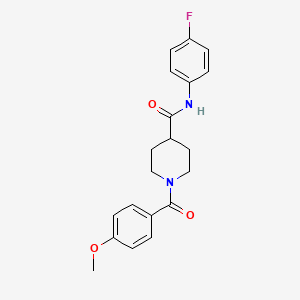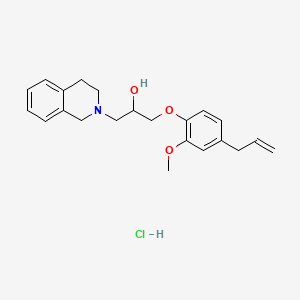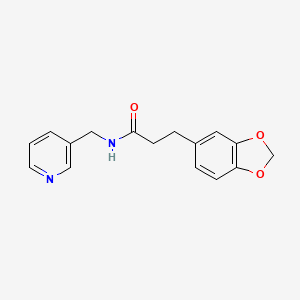![molecular formula C19H19ClN2O B5178191 N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5178191.png)
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine, also known as CEMQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEMQA is a quinoline derivative that has been synthesized through a multi-step process, which involves the reaction of 4-chlorobenzaldehyde with 2-(methylamino)ethylamine, followed by cyclization and methylation steps.
作用機序
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is not fully understood, but studies have provided some insights into its mode of action. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to induce apoptosis by activating the caspase cascade. N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to upregulate the expression of pro-apoptotic proteins, such as Bax and Bak, and downregulate the expression of anti-apoptotic proteins, such as Bcl-2. In addition, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. In inflammatory cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to inhibit the production of inflammatory cytokines by suppressing the NF-κB pathway. N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the phosphorylation and degradation of IκBα, which is a key regulator of the NF-κB pathway. In HIV-1 infected cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to inhibit the activity of the reverse transcriptase enzyme, which is involved in viral replication.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammatory cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit the production of inflammatory cytokines, reduce the infiltration of immune cells, and alleviate inflammation. In HIV-1 infected cells, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been shown to inhibit viral replication, reduce viral load, and improve immune function. However, the biochemical and physiological effects of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may vary depending on the cell type, dose, and duration of exposure.
実験室実験の利点と制限
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has several advantages and limitations for lab experiments. One advantage is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine is a relatively stable compound that can be synthesized in large quantities with high purity. Another advantage is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been extensively studied in various cell lines and animal models, which provides a wealth of information on its mechanisms of action and potential applications. However, one limitation is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has not been tested in clinical trials, which limits its potential for clinical translation. Another limitation is that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine and its potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine in humans.
合成法
The synthesis method of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine involves a multi-step process that has been described in detail in scientific literature. The first step involves the reaction of 4-chlorobenzaldehyde with 2-(methylamino)ethylamine in the presence of a catalyst to form an intermediate product. This intermediate product is then subjected to cyclization in the presence of a base and a solvent to form the quinoline ring. Finally, methylation of the quinoline ring is carried out using a methylating agent to yield N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine. The synthesis method of N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been optimized to improve the yield and purity of the compound.
科学的研究の応用
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential as an anticancer agent. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can induce apoptosis in cancer cells by activating the caspase cascade. N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has also been studied for its potential as an anti-inflammatory agent. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. In addition, N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine has been studied for its potential as an antiviral agent. Studies have shown that N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine can inhibit the replication of HIV-1 by targeting the reverse transcriptase enzyme.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-8-methoxy-4-methylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-13-12-18(21-11-10-14-6-8-15(20)9-7-14)22-19-16(13)4-3-5-17(19)23-2/h3-9,12H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRBAROSPFIDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(2-chloro-4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5178111.png)
![tert-butyl[2-(2,3,5-trimethylphenoxy)ethyl]amine oxalate](/img/structure/B5178117.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178121.png)
![N-[(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5178129.png)

![2,2,3,3-tetrafluoropropyl 4-[(2,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5178139.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5178146.png)

![2-chloro-N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B5178152.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5178171.png)
![3-({[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5178177.png)

